1,4-Oxazepan-6-amine is a heterocyclic compound characterized by a seven-membered ring that includes one nitrogen and one oxygen atom. Its molecular formula is , and it has a molecular weight of approximately 114.15 g/mol. This compound is classified under oxazepanes, which are known for their diverse biological activities and potential therapeutic applications.
1,4-Oxazepan-6-amine can be derived from various synthetic routes involving cyclization processes. It has been studied for its potential uses in medicinal chemistry and as a precursor in the synthesis of more complex organic molecules.
1,4-Oxazepan-6-amine falls under the category of organic compounds known as oxazepanes, which are cyclic amines with significant relevance in pharmacology and organic synthesis due to their structural properties.
The synthesis of 1,4-oxazepan-6-amine typically involves the cyclization of suitable precursors. One common method includes the reaction of an appropriate diamine with a carbonyl compound, followed by cyclization to form the oxazepane ring.
The reaction conditions often require specific temperatures and solvents to facilitate cyclization. For example, reactions may be conducted in solvents like ethanol or methanol at temperatures ranging from 50 to 80 degrees Celsius. The use of bases such as sodium hydride or potassium carbonate can also enhance the efficiency of the cyclization process.
1,4-Oxazepan-6-amine features a seven-membered ring structure with one nitrogen atom and one oxygen atom. The arrangement allows for various substituents on the nitrogen atom, which can influence the compound's chemical behavior and reactivity.
The following table summarizes key structural data for 1,4-oxazepan-6-amine:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 114.15 g/mol |
IUPAC Name | 1,4-Oxazepan-6-amine |
InChI | InChI=1S/C5H10N2O/c6-5(7)4-3-1-2/h3H,1-2H2,(H2,6) |
SMILES | C1COCC(NC1)N |
1,4-Oxazepan-6-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to yield different oxazepane derivatives.
Reduction: Reduction reactions can convert the oxazepane ring into other cyclic amines or related structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Common reagents used in these reactions include:
The mechanism of action for 1,4-oxazepan-6-amine involves its interaction with specific molecular targets within biological systems. It may function as a ligand for certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects depending on the context of use, including potential therapeutic outcomes.
1,4-Oxazepan-6-amine is typically a colorless to pale yellow liquid or solid depending on its form and purity. Its melting point and boiling point are not widely reported but are expected to fall within typical ranges for small organic compounds.
The compound is soluble in polar solvents such as water and alcohols due to its amine group. It exhibits basic properties due to the presence of the nitrogen atom in its structure.
1,4-Oxazepan-6-amine has several applications across different fields:
Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is investigated for its potential biological activity, including interactions with biomolecules that could lead to therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor in drug development, particularly in creating new pharmaceuticals with specific therapeutic targets.
Industry: It finds use in producing specialty chemicals and materials due to its unique structural properties.
1,4-Oxazepan-6-amine represents a structurally unique seven-membered heterocyclic scaffold gaining significant traction in modern drug discovery. This compound features a 1,4-oxazepane core—a saturated ring system containing both nitrogen and oxygen heteroatoms—with an amine functional group strategically positioned at the C6 carbon atom. Unlike more rigid five- and six-membered ring systems, the seven-membered oxazepane ring possesses conformational flexibility that enables optimal interactions with diverse biological targets. The presence of multiple hydrogen bond donors and acceptors within its molecular framework (the amine group, ether oxygen, and tertiary nitrogen) facilitates binding to enzyme active sites and receptor pockets with high complementarity. This introduction explores the compound's significance within three critical contexts: its place among bioactive heterocycles, the pharmacological relevance of its core structural motif, and its historical development as a privileged scaffold in medicinal chemistry [2] [4].
Seven-membered heterocyclic scaffolds like the 1,4-oxazepane ring in 1,4-oxazepan-6-amine occupy a crucial niche in medicinal chemistry due to their balanced conformational flexibility and structural diversity. Unlike smaller ring systems, these medium-sized rings can adopt pseudo-chair conformations that provide optimal three-dimensional display of pharmacophoric elements while maintaining sufficient rigidity for selective target binding. The 1,4-oxazepane specifically combines the favorable physicochemical properties of morpholine (ubiquitous in drug design with over 100 drugs containing this moiety according to the World Drug Index) with enhanced spatial adaptability afforded by the additional methylene group [2].
Table 1: Comparative Analysis of Bioactive Heterocyclic Scaffolds
Heterocycle Type | Ring Size | Representative Drugs | Key Pharmacological Actions | Advantages of Scaffold |
---|---|---|---|---|
Morpholine | 6-membered | Timolol, Levofloxacin | Antibacterial, Antihypertensive, Kinase inhibition | Enhanced solubility, Metabolic stability |
1,4-Oxazepane | 7-membered | 1,4-Oxazepan-6-amine derivatives | Anticonvulsant, Antimicrobial, Kinase inhibition | Conformational flexibility, Multiple H-bonding sites |
Piperazine | 6-membered | Trifluoperazine, Aprepitant | Antipsychotic, Antiemetic | Improved pharmacokinetics, Cationic center for salt formation |
Barbiturates | 6-membered fused | Phenobarbital, Amobarbital | Sedative-hypnotic, Anticonvulsant | Multiple H-bond acceptors, Planar recognition element |
The oxygen atom within the 1,4-oxazepane scaffold significantly enhances aqueous solubility—a critical factor for drug bioavailability—while the nitrogen atom provides a site for structural diversification through substitution. This balance between hydrophilicity and lipophilicity is exemplified by 1,4-oxazepan-6-amine derivatives exhibiting improved blood-brain barrier penetration compared to purely aliphatic amines, making them particularly valuable for central nervous system targets. Furthermore, the non-planar structure of seven-membered rings reduces crystallization tendencies, potentially enhancing dissolution rates and oral absorption profiles. Recent synthetic advances, including microwave-assisted protocols and gold-catalyzed cyclizations, have enabled more efficient access to diverse 1,4-oxazepane derivatives, accelerating structure-activity relationship studies [2] [4] [8].
The scaffold's versatility is evidenced by its presence in compounds spanning multiple therapeutic areas, including kinase inhibitors (e.g., SYK inhibitors containing morpholine-like elements), antimicrobial agents, and GABA modulators. Computational studies reveal that the 1,4-oxazepane ring can effectively position substituents into complementary binding regions of enzyme active sites, particularly where extended, curved topography exists. This adaptability underpins the growing incorporation of 1,4-oxazepan-6-amine derivatives in targeted therapies, especially against cancer and central nervous system disorders where conventional six-membered heterocycles show limitations [2] [7].
The N-CO-C-N motif embedded within 1,4-oxazepan-6-amine represents a critical pharmacophoric element shared with established central nervous system (CNS) agents. This arrangement—consisting of a carbonyl group flanked by two nitrogen atoms—creates a hydrogen-bonding triad capable of mimicking peptide bonds and engaging in complementary interactions with neurotransmitter receptors and ion channels. In barbituric acid derivatives like phenobarbital (a longstanding anticonvulsant), the cyclic N-CO-C-N configuration forms a pseudopeptide structure that facilitates binding to GABA_A receptors through hydrogen bonding with α- and β-subunit residues, thereby potentiating GABAergic inhibition .
Table 2: Structural and Functional Comparison of N-CO-C-N Containing Pharmacophores
Compound Class | Core Structure | Biological Target | Key Interactions | Effect on Biological Activity |
---|---|---|---|---|
Barbiturates | Pyrimidinetrione | GABA_A receptor | H-bond donation to α-subunit, Hydrophobic interactions | Prolongs chloride channel opening |
1,4-Oxazepan-6-amine Derivatives | N-CO-C-N with C6 amine | GABA transaminase, Voltage-gated sodium channels | H-bond donation via amine, H-bond acceptance via carbonyl | Stabilizes inactivated sodium channels, Increases GABA levels |
Hydantoins | Imidazolidinedione | Voltage-gated sodium channels | H-bond acceptance, Dipole-cation interactions | Use-dependent sodium channel blockade |
Succinimides | Pyrrolidinedione | T-type calcium channels | H-bond acceptance, Hydrophobic interactions | Reduces thalamocortical neurotransmission |
In 1,4-oxazepan-6-amine, this motif exhibits enhanced conformational freedom compared to planar barbiturates due to the flexibility of the seven-membered ring. The C6 amine group provides an additional hydrogen bond donor not present in classical barbiturates, potentially enabling stronger interactions with biological targets. Molecular modeling studies suggest that derivatives can adopt conformations where the carbonyl oxygen and the C6 amine align similarly to the recognition elements in γ-aminobutyric acid (GABA) itself—the primary inhibitory neurotransmitter in the CNS. This structural mimicry may explain the anticonvulsant activities observed in certain 1,4-oxazepane derivatives, particularly those with lipophilic substituents that enhance blood-brain barrier penetration [2] .
The electron-withdrawing nature of the carbonyl group within the N-CO-C-N sequence also influences the basicity of the adjacent nitrogens, potentially facilitating protonation at physiological pH and subsequent ionic interactions with target sites. Structure-activity relationship (SAR) analyses reveal that modifications at the nitrogen atoms (particularly N4) significantly impact receptor affinity and selectivity. Bulky substituents often enhance potency against voltage-gated sodium channels—a validated target for seizure control—while smaller groups favor GABA aminotransferase inhibition. This tunability positions 1,4-oxazepan-6-amine as a versatile scaffold for developing novel anticonvulsants with improved safety profiles compared to barbiturates, which act through nonselective CNS depression [2] .
The investigation of 1,4-oxazepane derivatives represents a convergence of synthetic organic chemistry innovations and evolving pharmacological paradigms spanning nearly eight decades. The historical trajectory can be categorized into three distinct phases, each marked by methodological breakthroughs and therapeutic insights:
Phase 1: Foundation and Natural Product Inspiration (1930s-1950s)The commercial availability of morpholine (designated as 1-oxa-4-azacyclohexane) in the United States in 1935 established foundational chemistry for nitrogen-oxygen heterocycles. Early research focused on simpler six-membered analogs, but the discovery of naturally occurring seven-membered oxazepines like chelonin A and polygonafolin in the 1940s-1950s revealed their biological potential. These natural products, isolated from marine sponges (Chelonaplysilla species) and plants, exhibited notable anti-inflammatory and antimicrobial activities, stimulating synthetic efforts to replicate and optimize these structures. Initial synthetic routes to 1,4-oxazepane derivatives were inefficient, relying on harsh conditions, expensive reagents, and yielding poor results—factors that limited widespread exploration [2] .
Phase 2: Synthetic Methodologies and Therapeutic Expansion (1960s-1990s)Driven by the clinical success of morpholine-containing drugs like timolol (1978) and levofloxacin (1996), synthetic chemists developed more efficient routes to seven-membered analogs. Key advancements included:
These methods enabled the systematic exploration of 1,4-oxazepane scaffold substitutions, leading to discoveries of antimicrobial, antiviral, and anticancer activities in derivatives. The identification of the 1,4-oxazepan-6-amine structure (CAS 2306276-94-6) during this period provided a specific, functionally enriched template for optimization [2] [4].
Phase 3: Modern Diversification and Target-Driven Design (2000s-Present)Twenty-first-century innovations revolutionized access to 1,4-oxazepan-6-amine derivatives and their biological evaluation:
Table 3: Evolution of Synthetic Methods for 1,4-Oxazepane Derivatives
Era | Synthetic Method | Key Innovators/Contributors | Advantages | Limitations Overcome |
---|---|---|---|---|
1960s-1980s | Silicon amine protocol reagents with Lewis acid catalysis | Jackl and coworkers | Compatibility with drug discovery | Limited N-heterocyclic diversity |
1980s-1990s | Hydroamination/Hydrogenation of aminoalkynes | Lau et al. | Diastereoselective reduction | Multi-step processes |
1990s | Cyclization between amino alcohols and chloroacetyl chloride | Choi and coworkers | Access to 1,4-oxazepan-2-ones | Moderate yields, Boc/Ts protection required |
2000s | Intramolecular cyclization of alkenols/thioalkenols | Deka et al. (2015) | High yield, Diastereoselectivity, Functional group compatibility | Limited to specific precursors |
2010s-Present | Microwave-assisted synthesis; Gold catalysis; Pd-catalyzed aerobic oxidative cyclization | Hassan et al.; Yao; Lu | Rapid synthesis, Atom economy, Base-free conditions | Catalyst cost, Specialized equipment |
These advances transformed 1,4-oxazepan-6-amine from a structural curiosity to a versatile scaffold in rational drug design. Contemporary research explores derivatives as kinase inhibitors (SYK), antimicrobial agents (against resistant strains), and modulators of CNS targets with improved selectivity profiles compared to first-generation heterocyclic compounds. The development of commercially available building blocks like 1,4-oxazepan-6-amine dihydrochloride (97% purity) further accelerated pharmacological exploration, enabling high-throughput screening and structure-activity relationship studies across diverse target classes [2] [4].
The trajectory of 1,4-oxazepane research illustrates how synthetic accessibility and therapeutic promise reciprocally drive innovation in medicinal chemistry. Current investigations increasingly focus on leveraging the scaffold's three-dimensional complexity for targeting protein-protein interactions and allosteric sites—areas where traditional flat heterocycles often fail. This positions 1,4-oxazepan-6-amine as a scaffold of enduring relevance for addressing emerging therapeutic challenges [2] [4] [7].
Compound Names Mentioned in Article:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3